molecular formula C6H10O2 B14791393 ((2S,3S)-3-allyloxiran-2-yl)methanol

((2S,3S)-3-allyloxiran-2-yl)methanol

Cat. No.: B14791393
M. Wt: 114.14 g/mol
InChI Key: YOVZDDKWHHGULM-UHFFFAOYSA-N
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Description

((2S,3S)-3-Allyloxiran-2-yl)methanol is a chiral epoxide derivative characterized by a strained three-membered oxirane (epoxide) ring with stereochemistry at the 2S and 3S positions. The compound features an allyl group (-CH₂CHCH₂) at the 3-position and a hydroxymethyl (-CH₂OH) group at the 2-position of the epoxide ring. Its molecular formula is C₆H₁₀O₂ (molecular weight: 114.14 g/mol). Epoxides are highly reactive due to ring strain, making them valuable intermediates in organic synthesis, particularly in nucleophilic ring-opening reactions. The allyl group further enhances reactivity, enabling applications in polymerization, cross-linking, or functionalization via addition reactions .

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(3-prop-2-enyloxiran-2-yl)methanol

InChI

InChI=1S/C6H10O2/c1-2-3-5-6(4-7)8-5/h2,5-7H,1,3-4H2

InChI Key

YOVZDDKWHHGULM-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(O1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,3S)-3-allyloxiran-2-yl)methanol typically involves the epoxidation of allylic alcohols. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of ((2S,3S)-3-allyloxiran-2-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

((2S,3S)-3-allyloxiran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

    Reduction: The epoxide ring can be reduced to form diols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Diols.

    Substitution: Various substituted alcohols or ethers.

Scientific Research Applications

((2S,3S)-3-allyloxiran-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ((2S,3S)-3-allyloxiran-2-yl)methanol involves its reactivity as an epoxide and alcohol. The epoxide ring can undergo ring-opening reactions with nucleophiles, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

(2S,3S)-(+)-(3-Phenylcyclopropyl)methanol

Structure : A cyclopropane ring with a phenyl substituent at the 3-position and a hydroxymethyl group at the 2-position.
Molecular Formula : C₁₀H₁₂O (molecular weight: 148.20 g/mol ).
Synthesis : Synthesized via Grignard reactions and boron chemistry, involving stereoselective cyclopropanation .
Key Differences :

  • Ring System : Cyclopropane (carbon-carbon ring) vs. oxirane (oxygen-containing ring).
  • Reactivity : Cyclopropanes undergo ring-opening via electrophilic or radical pathways, while epoxides react with nucleophiles (e.g., amines, water).
  • Polarity : The epoxide’s oxygen atom increases polarity, enhancing solubility in polar solvents compared to the hydrocarbon cyclopropane.
    Applications : Cyclopropane derivatives are used in medicinal chemistry (e.g., bioisosteres for aromatic rings), whereas the target epoxide is suited for synthetic intermediates .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

Structure : A glycol ether with a bulky 4-(1,1,3,3-tetramethylbutyl)phenyl group.
Molecular Formula : C₁₈H₃₀O₃ (molecular weight: 294.43 g/mol ).
Key Differences :

  • Functional Groups : Ether linkages vs. epoxide and alcohol.
  • Lipophilicity : The bulky tert-butyl group increases lipophilicity, making this compound suitable as a surfactant or solvent. In contrast, the target epoxide’s polarity favors use in polar reaction media.
  • Stability : Glycol ethers are chemically stable under ambient conditions, while epoxides are prone to ring-opening.
    Applications : Primarily industrial (solvents, surfactants), contrasting with the target compound’s role in synthetic chemistry .

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid (QE-9835)

Structure: A Boc-protected amino acid with a naphthyl group. Molecular Formula: C₁₈H₂₁NO₅ (molecular weight: 331.37 g/mol). Key Differences:

  • Functional Groups : Carboxylic acid, Boc-protected amine, and naphthyl group vs. epoxide and alcohol.
  • Reactivity: The amino acid undergoes peptide coupling or deprotection reactions, while the epoxide participates in ring-opening.
  • Stereochemical Influence : Both compounds exhibit (2S,3S) stereochemistry, but QE-9835’s chiral centers influence biological activity (e.g., enzyme binding), whereas the epoxide’s stereochemistry affects regioselectivity in synthesis.
    Applications : QE-9835 serves as a building block in peptide synthesis, unlike the target compound’s synthetic versatility .

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